2-(4-Bromo-7-fluoro-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoroindole-3-acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of bromine and fluorine atoms to the indole nucleus enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 4-bromo-7-fluoroindole-3-acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of indole derivatives followed by acylation to introduce the acetic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
4-Bromo-7-fluoroindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
4-Bromo-7-fluoroindole-3-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-bromo-7-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-7-fluoroindole-3-acetic acid can be compared with other indole derivatives, such as:
5-Iodoindole: Known for its potent antimicrobial activity.
4-Fluoroindole: Studied for its antiviral properties.
7-Chloroindole: Exhibits significant anticancer activity.
The uniqueness of 4-bromo-7-fluoroindole-3-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-(4-bromo-7-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrFNO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
InChI Key |
ATGTUOAGWMDMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.